molecular formula C13H11N3 B5884155 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- CAS No. 84123-77-3

1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-

Cat. No.: B5884155
CAS No.: 84123-77-3
M. Wt: 209.25 g/mol
InChI Key: VSAHWCWASCZTME-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- is a heterocyclic organic compound that combines the structural features of benzimidazole and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 4-pyridinecarboxaldehyde with 6-methyl-1,2-phenylenediamine under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound, which lacks the pyridine ring and methyl group.

    2-Methylbenzimidazole: Similar structure but without the pyridine ring.

    4-Pyridinylbenzimidazole: Contains the pyridine ring but lacks the methyl group.

Uniqueness: 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- is unique due to the presence of both the methyl group and the pyridine ring, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to molecular targets and its overall biological activity .

Properties

IUPAC Name

6-methyl-2-pyridin-4-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAHWCWASCZTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272601
Record name 6-Methyl-2-(4-pyridinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199597
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

84123-77-3
Record name 6-Methyl-2-(4-pyridinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84123-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-pyridinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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